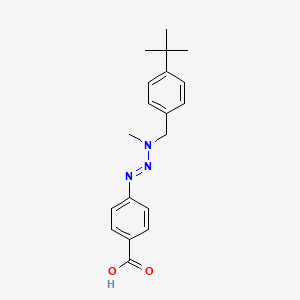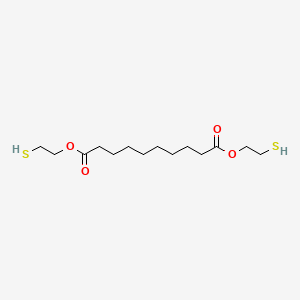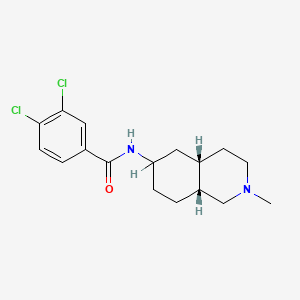
cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline: is a complex organic compound characterized by its unique structure, which includes a decahydroisoquinoline core substituted with a 3,4-dichlorobenzamido group and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline typically involves multiple steps, starting with the preparation of the decahydroisoquinoline core This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The dichlorobenzamido group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Major Products:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted nucleophiles in place of chlorine atoms.
科学的研究の応用
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways that are relevant to diseases such as cancer and neurological disorders.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various formulations.
作用機序
The mechanism of action of cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4-dichlorobenzamido group is believed to play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The decahydroisoquinoline core provides structural stability and may facilitate the compound’s ability to cross biological membranes.
類似化合物との比較
- cis-6-(3,4-Dichlorobenzamido)-2-methyloctahydroisoquinoline
- cis-6-(3,4-Dichlorobenzamido)-2-methylhexahydroisoquinoline
- cis-6-(3,4-Dichlorobenzamido)-2-methylcyclohexane
Uniqueness: cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline is unique due to its specific combination of a decahydroisoquinoline core and a 3,4-dichlorobenzamido group. This structure imparts distinct chemical and biological properties that are not observed in its similar compounds, making it a valuable subject of study in various scientific fields.
特性
CAS番号 |
57464-35-4 |
|---|---|
分子式 |
C17H22Cl2N2O |
分子量 |
341.3 g/mol |
IUPAC名 |
N-[(4aS,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C17H22Cl2N2O/c1-21-7-6-11-8-14(4-2-13(11)10-21)20-17(22)12-3-5-15(18)16(19)9-12/h3,5,9,11,13-14H,2,4,6-8,10H2,1H3,(H,20,22)/t11-,13-,14?/m0/s1 |
InChIキー |
ATSKMBMRURKEBN-ULVQEXTCSA-N |
異性体SMILES |
CN1CC[C@H]2CC(CC[C@H]2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CN1CCC2CC(CCC2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)
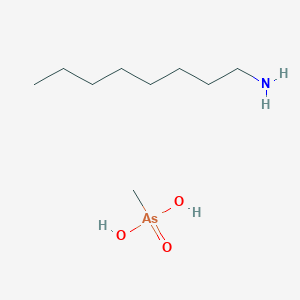
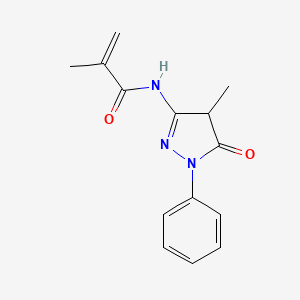



![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)

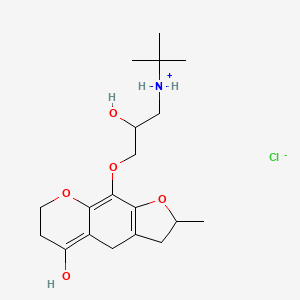
![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13767148.png)
